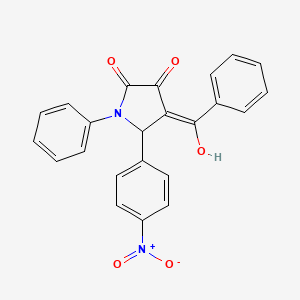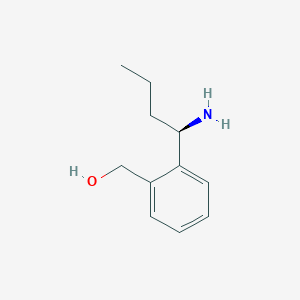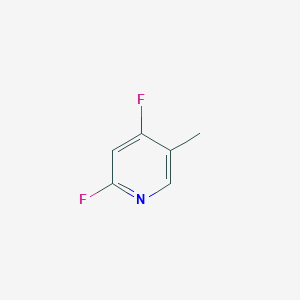
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine to form an intermediate, followed by cyclization and nitration reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated systems, and advanced purification techniques can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while oxidation may produce corresponding oxides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound or its derivatives may be explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents. Examples are:
- 4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- 4-Benzoyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-Benzoyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-1H-pyrrol-2(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H16N2O5 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H16N2O5/c26-21(16-7-3-1-4-8-16)19-20(15-11-13-18(14-12-15)25(29)30)24(23(28)22(19)27)17-9-5-2-6-10-17/h1-14,20,26H/b21-19+ |
Clave InChI |
DZXYUBRZKZNJAO-XUTLUUPISA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B13038294.png)




![(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038315.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13038325.png)
